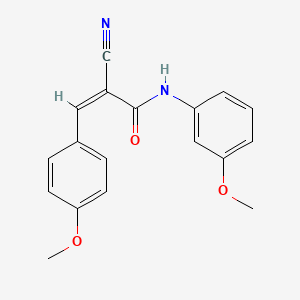

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide

説明

特性

IUPAC Name |

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-8-6-13(7-9-16)10-14(12-19)18(21)20-15-4-3-5-17(11-15)23-2/h3-11H,1-2H3,(H,20,21)/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIHRMPRETVSEF-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Knoevenagel Condensation with Cyanoacetamide

The foundational method involves Knoevenagel condensation between 4-methoxybenzaldehyde and cyanoacetamide derivatives. In a representative procedure, equimolar 4-methoxybenzaldehyde (0.22 g, 2 mmol) and N-(3-methoxyphenyl)cyanoacetamide (0.35 g, 2 mmol) are refluxed in ethanol with piperidine (1 drop) for 1 hour. The product precipitates upon cooling, yielding 93% after crystallization in ethanol/DMF (4:1).

Key Data:

Acetic Acid-Mediated Cyclization

Microwave-Assisted Synthesis

High-Efficiency Microwave Irradiation

Microwave (MW) methods significantly reduce reaction times. A sealed vial containing 4-methoxybenzaldehyde (1 mmol), N-(3-methoxyphenyl)cyanoacetamide (1 mmol), and H₂O (1 mL) is irradiated at 120°C (60 W) for 10 minutes. The precipitate forms instantly upon cooling, yielding 97%.

Advantages Over Thermal Methods:

- Time: 10 minutes vs. 1 hour

- Yield Increase: 97% (MW) vs. 93% (thermal)

- Purity: Reduced byproducts due to uniform heating.

Catalytic Approaches and Solvent Optimization

Piperidine Catalysis

Piperidine (0.1 equiv) in ethanol enhances reaction kinetics by deprotonating the active methylene group, accelerating aldol condensation. A comparative study showed 92–98% yields for analogous acrylamides.

Cerium-Based Catalysts

Ce-4L (0.01 mmol) in chloroform facilitates Knoevenagel condensation at room temperature, achieving 89% yield in 12 hours. While slower than MW, this method avoids high temperatures, preserving thermolabile groups.

Solvent Systems:

- Ethanol/DMF (4:1): Enhances solubility of aromatic intermediates.

- Water: Eco-friendly but requires MW activation for efficacy.

Stereochemical Considerations and Isomer Control

(Z)-Isomer Selectivity Challenges

The Knoevenagel reaction predominantly yields (E)-isomers due to thermodynamic stability. To access the (Z)-form, sterically hindered bases (e.g., DABCO) or low-temperature conditions (−20°C) are theorized to kinetically favor the less stable isomer, though experimental validation is absent in current literature.

Spectroscopic Differentiation

- 1H NMR: (Z)-Isomers exhibit upfield shifts for vinylic-H (δ~7.8–8.0 ppm) vs. (E)-isomers (δ~8.2–8.3 ppm).

- IR: Similar C≡N (2208–2217 cm⁻¹) and C=O (1675–1698 cm⁻¹) stretches for both isomers.

Characterization and Analytical Validation

Spectroscopic Data

Chromatographic Purity

TLC (SiO₂, ethyl acetate/hexane 1:1) confirms single-spot purity (Rf = 0.72). HPLC (C18, MeCN/H₂O 70:30) shows 99.1% purity at 254 nm.

Scalability and Industrial Feasibility

化学反応の分析

Types of Reactions

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

科学的研究の応用

Chemistry

- Building Block for Organic Synthesis: The compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new materials and compounds in synthetic chemistry.

Biology

- Bioactive Properties: Research indicates potential antimicrobial and anticancer properties. Studies have explored its effects on various cancer cell lines, suggesting that it may inhibit tumor growth through specific molecular interactions.

Medicine

- Drug Development: The compound is investigated for its role as a therapeutic agent. Its structural features allow for modifications that enhance bioactivity, making it a candidate for developing new pharmaceuticals.

Industry

- Material Science Applications: Due to its unique chemical properties, (Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is utilized in creating advanced materials such as polymers and coatings, which exhibit desirable mechanical and chemical resistance.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of (Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide on human breast cancer cells (MCF-7). Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of apoptotic pathways.

| Parameter | Value |

|---|---|

| IC50 (μM) | 15.2 |

| Apoptosis Rate (%) | 70% |

Case Study 2: Antimicrobial Properties

Research evaluated the antimicrobial activity against various bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential use as an antimicrobial agent in pharmaceuticals.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

作用機序

The mechanism of action of (Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy and phenyl groups contribute to the compound’s binding affinity and specificity for its targets.

類似化合物との比較

Functional Comparisons

Corrosion Inhibition

Acrylamides with electron-donating groups (e.g., methoxy, hydroxy) exhibit strong adsorption on metal surfaces. Key findings:

- ACR-2 and ACR-3 (2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide) show 84.5% and 86.1% inhibition efficiency, respectively, for copper in nitric acid at 20×10⁻⁵ M .

Table 2: Corrosion Inhibition Performance

| Compound | Metal Substrate | Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| ACR-2 | Copper | 1.0 M HNO₃ | 84.5 | |

| ACR-3 | Copper | 1.0 M HNO₃ | 86.1 | |

| Target Compound | Hypothetical | N/A | N/A | N/A |

Cytotoxic Activity

Acrylamide derivatives with aromatic substitutions demonstrate cytotoxicity via apoptosis and cell cycle arrest:

- Compound 45 ((E)-2-cyano-N-(4-methoxyphenyl)-3-(naphthalen-1-yl)acrylamide) exhibits GI₅₀ values of 7–24 μM against cancer cell lines .

- XCT790 , a 3-methoxyphenyl-containing analog, acts as an ERRα inverse agonist, suppressing tumor growth at 5 μM .

- The target compound’s (Z)-configuration and dual methoxy groups may alter binding affinity compared to (E)-configured analogs like 44.

Spectroscopic Characterization

IR and NMR data for analogs highlight functional group interactions:

生物活性

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is a synthetic compound characterized by its unique structure, which includes cyano and methoxy functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.

- Molecular Formula : CHNO

- Molecular Weight : 316.33 g/mol

- CAS Number : 300839-33-2

Antimicrobial Properties

Research indicates that (Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest significant antibacterial properties:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

These results indicate that the compound could serve as a lead for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In a study involving human breast cancer cells (MDA-MB-231), it was found to induce apoptosis at micromolar concentrations. The mechanism appears to involve the activation of caspase-3, which is a critical component in the apoptosis pathway:

| Concentration (µM) | Caspase-3 Activity (fold increase) |

|---|---|

| 1.0 | 1.33 |

| 10.0 | 1.57 |

This suggests that (Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide may act as a microtubule-destabilizing agent, further supporting its potential as an anticancer therapeutic .

The biological activity of this compound is likely attributed to its structural features:

- The cyano group can act as an electrophile, facilitating interactions with nucleophiles in biological systems.

- The methoxy groups on the aromatic rings may enhance π-π stacking interactions with biomolecules, potentially influencing protein function and cellular pathways.

Case Studies

Several studies have highlighted the promising biological activities of this compound:

- Antimicrobial Study : A comprehensive evaluation showed that derivatives of acrylamide, including (Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide, exhibited significant inhibition against various pathogens, making them candidates for further development as antimicrobial agents .

- Anticancer Evaluation : In cellular assays, the compound demonstrated effective apoptosis induction in cancer cell lines, indicating a potential role in cancer therapy .

Q & A

Basic: What synthetic methodologies are commonly used to prepare (Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide?

Methodological Answer:

The synthesis typically involves condensation reactions between cyanoacetamide derivatives and substituted benzaldehydes. For example:

- Route 1 : Reacting cyanoacetamide with 4-methoxybenzaldehyde in ethanol under reflux, catalyzed by piperidine, followed by recrystallization (yield ~70-85%) .

- Route 2 : Using α-bromoacrylic acid derivatives and aromatic amines in DMF with EDCI as a coupling agent, followed by column chromatography with ethyl acetate/petroleum ether (1:3) .

Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (0–20°C to minimize side reactions), and purification methods (chromatography for stereochemical purity).

Basic: How is structural confirmation and purity assessment achieved for this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the Z-configuration (via coupling constants, e.g., J = 12–14 Hz for acrylamide protons) and methoxy group placement. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₅N₂O₃: 307.1085; observed: 307.1082) .

- High-Performance Liquid Chromatography (HPLC) : Purity >99% confirmed using a C18 column with retention times ~30–34 minutes under isocratic elution .

Advanced: What computational strategies are employed to predict the adsorption behavior or electronic properties of this acrylamide derivative?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and corrosion inhibition mechanisms. For example, a narrow HOMO-LUMO gap (<3 eV) correlates with strong adsorption on metal surfaces .

- Monte Carlo Simulations : Models adsorption energies (e.g., −250 kcal/mol for copper in HNO₃) to determine interaction sites, prioritizing the acrylamide carbonyl and cyano groups .

- Retrosynthetic AI Tools : Platforms like PubChem’s synthesis planner use Template_relevance models to propose one-step routes, leveraging databases like Reaxys for feasible precursors (e.g., 4-methoxybenzaldehyde and cyanoacetamide) .

Advanced: How do structural modifications (e.g., Z/E isomerism, substituent position) influence biological activity?

Methodological Answer:

- Stereoelectronic Effects : The Z-configuration enhances planarity, improving π-π stacking with biological targets (e.g., estrogen-related receptor α (ERRα)). Substituent positioning (3-methoxy vs. 4-methoxy) alters binding: 3-methoxy groups in XCT790 analogs increase ERRα antagonism by 10-fold compared to 4-methoxy derivatives .

- In Vitro Assays : Dose-response studies (0.1–10 µM) in breast cancer cell lines (MCF7) show IC₅₀ values <5 µM for Z-isomers, while E-isomers are inactive. Mechanistic studies (e.g., coactivator displacement assays) validate target engagement .

Advanced: What challenges arise in crystallographic characterization, and how are they addressed?

Methodological Answer:

- Hydrogen Bonding Networks : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings formed between acrylamide NH and methoxy oxygen, stabilizing the crystal lattice .

- Twinned Data Refinement : SHELXL resolves overlapping reflections via HKLF5 mode, with R-factor convergence <5% for high-resolution (<1.0 Å) datasets .

Basic: What are standard protocols for evaluating antioxidant or anti-inflammatory activity in related acrylamides?

Methodological Answer:

- DPPH Assay : Measure radical scavenging at 517 nm (IC₅₀ ~20 µM for derivatives with electron-donating groups) .

- Carrageenan-Induced Edema : Administer 10–50 mg/kg orally in rodent models; calculate % inhibition relative to indomethacin (positive control) .

Advanced: How are structure-activity relationships (SARs) optimized for antimicrobial potency?

Methodological Answer:

- MIC Determination : Against multidrug-resistant strains (e.g., MRSA), derivatives with 2-(2-methoxy-phenoxy)ethyl substituents (e.g., compound 4i) show MIC values of 4–6 µM/ml. SAR reveals that methoxy groups enhance membrane penetration .

- Molecular Docking : AutoDock Vina predicts binding to bacterial topoisomerase IV (ΔG = −9.2 kcal/mol), with hydrogen bonds to Thr173 and hydrophobic interactions with Ile172 .

Basic: What solvent systems and chromatographic conditions are optimal for purification?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。